3-Amino-3-methylbutan-2-one

Organic Synthesis Chemical Procurement Quality Control

Unlike its hydrochloride salt (CAS 10201-15-7), this free-base α-amino ketone (MW 101.15 vs. 137.61) offers distinct reactivity and solubility for asymmetric synthesis and heterocycle construction. As the critical one-step precursor to 7,8-dihydropteridines—core scaffolds pursued as anticancer and antibacterial agents—it enables efficient access to this privileged chemical space. Its clean pharmacological profile (weak GABAᴀ-rho1 agonist, inactive at PDE & 5-LOX) makes it an ideal parent scaffold for SAR-driven neurological tool development. Generic substitution risks reaction failure and altered stereochemical outcomes; verify CAS 63989-57-1 before procurement.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 63989-57-1
Cat. No. B3055331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methylbutan-2-one
CAS63989-57-1
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)N
InChIInChI=1S/C5H11NO/c1-4(7)5(2,3)6/h6H2,1-3H3
InChIKeyKNDSDAUZINPACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methylbutan-2-one (CAS 63989-57-1): A Versatile α-Amino Ketone Building Block for Heterocyclic and Pharmaceutical Synthesis


3-Amino-3-methylbutan-2-one (CAS 63989-57-1) is an aliphatic α-amino ketone with the molecular formula C₅H₁₁NO . Its structure contains a primary amine and a ketone group on adjacent carbons, creating a reactive 1,2-bifunctional system . This compound is primarily utilized as a chemical intermediate, valued for its ability to act as a chiral synthon in asymmetric syntheses and as a key precursor in constructing nitrogen-containing heterocycles . Its predicted physicochemical properties, including a low LogP of -0.4 and a melting point range of 82-85 °C, define its handling and storage requirements [1].

The 3-Amino-3-methylbutan-2-one Specificity Gap: Why Analog Substitution is a High-Risk Procurement Strategy


In the α-amino ketone class, substituting 3-Amino-3-methylbutan-2-one with structurally similar analogs like 3-Amino-3-methyl-2-butanone hydrochloride (CAS 10201-15-7) or 3-Amino-3-methylbutan-2-one oxime (CAS 38870-72-3) introduces critical, quantifiable differences that directly impact experimental outcomes . The free base form (CAS 63989-57-1) offers a neutral amine with distinct reactivity and solubility compared to its hydrochloride salt, which has a higher molecular weight (137.61 vs 101.15 g/mol) and different handling and storage requirements . Furthermore, the specific arrangement of the methyl and amino groups relative to the ketone in this compound dictates its unique ability to form specific heterocyclic scaffolds like pteridines and oxadiazoles, a reactivity profile that is not transferable to its structural isomers or derivatives [1]. Failure to recognize these distinctions can lead to reaction failure, altered stereochemical outcomes, or unexpected biological activity, making generic substitution a demonstrably high-risk procurement strategy.

3-Amino-3-methylbutan-2-one: A Quantitative Evidence Guide for Informed Scientific Procurement


Quantitative Yield and Purity Specifications for 3-Amino-3-methylbutan-2-one Procurement

Commercial suppliers report a purity of ≥98% for 3-Amino-3-methylbutan-2-one (CAS 63989-57-1), a standard that ensures reproducibility in sensitive synthetic applications. While specific comparative yield data from industrial processes is proprietary, the reported purity level directly influences the effective molar quantity in reactions .

Organic Synthesis Chemical Procurement Quality Control

Divergent Heterocycle Formation: 3-Amino-3-methylbutan-2-one vs. Its Oxime Derivative

3-Amino-3-methylbutan-2-one reacts with 5-aminouracil in pyridine to yield the specific pteridinone derivative 6,7,7-trimethyl-7,8-dihydro-1H-pteridin-2-one [1]. In contrast, its close derivative, 3-Amino-3-methylbutan-2-one oxime (CAS 38870-72-3), reacts with phosgene and triethylamine to form a different urea derivative, 1,3-Bis-{2-[(E)-hydroxyimino]-1,1-dimethyl-propyl}-urea [2]. These are mutually exclusive reaction pathways that lead to entirely different compound classes (pteridines vs. substituted ureas) [1][2].

Heterocyclic Chemistry Pteridine Synthesis Reaction Specificity

In Vitro CCR5 Antagonism: Preliminary Evidence for 3-Amino-3-methylbutan-2-one in HIV/AIDS Research

Preliminary pharmacological screening has identified that compounds derived from or related to the 3-amino-3-methylbutan-2-one scaffold can act as CCR5 antagonists [1]. CCR5 is a critical co-receptor for HIV entry into cells. While quantitative affinity data (e.g., Ki or IC₅₀) for the parent compound 63989-57-1 is not yet publicly available, this screening result provides a strong rationale for its use as a starting point in medicinal chemistry programs [1]. This contrasts with many other small-molecule α-amino ketones, which lack this documented biological activity, highlighting a specific application niche [2].

CCR5 Antagonist HIV Chemokine Receptor Immunology

In Vitro Activity Profile: Low-Affinity GABAᴀ-rho1 Agonist with Minimal Off-Target Activity

3-Amino-3-methylbutan-2-one has been evaluated in a panel of in vitro assays. It was found to be an agonist at the human GABAᴀ-rho1 receptor with an EC₅₀ of <1,000,000 nM, a very low affinity interaction [1]. Crucially, it showed no significant inhibition of cAMP phosphodiesterase (tested at 1 µM cGMP) [2], nor inhibition of 5-lipoxygenase translocation (tested in rat RBL-2H3 cells) [3]. This profile of low activity at a specific receptor subtype and inactivity against two common off-targets provides a baseline for structure-activity relationship (SAR) studies, allowing for the rational design of more potent and selective analogs [1].

GABA Receptor Neuropharmacology Selectivity Profile

Targeted Application Scenarios for 3-Amino-3-methylbutan-2-one in R&D and Scale-up


Medicinal Chemistry: Pteridine and Folate Antagonist Lead Generation

This compound serves as a critical, one-step starting material for constructing the pyrazine ring of 7,8-dihydropteridines, as demonstrated in the synthesis of 6,7,7-trimethyl-7,8-dihydro-1H-pteridin-2-one [1]. Pteridines are a core scaffold in folate biochemistry and are actively pursued as anticancer and antibacterial agents. Using 3-Amino-3-methylbutan-2-one enables efficient access to this important heterocyclic space.

Chemical Biology: Functional Probe for GABAᴀ-rho1 Receptor Studies

The characterized, albeit weak, agonist activity at the human GABAᴀ-rho1 receptor (EC₅₀ < 1,000,000 nM) [1], combined with its demonstrated inactivity at PDE and 5-LOX, makes this compound an excellent, clean parent scaffold for SAR studies. Researchers can confidently use it to explore the chemical space around GABAᴀ-rho1 without interference from these common off-targets, aiding in the development of more selective neurological tools.

Drug Discovery: CCR5 Antagonist Pharmacophore Exploration

Based on preliminary screening that identified activity in this chemical series as CCR5 antagonists [1], 3-Amino-3-methylbutan-2-one is a strategic entry point for medicinal chemistry programs focused on HIV entry inhibitors, asthma, rheumatoid arthritis, and COPD [1]. It provides a validated, albeit early-stage, pharmacophore for iterative optimization.

Process Chemistry: Development of Asymmetric Synthesis Routes

As a chiral α-amino ketone building block, this compound is a key substrate for developing and optimizing asymmetric syntheses, particularly those utilizing ω-transaminase enzymes to produce enantiopure amines [1]. Its relatively simple structure and reactive 1,2-functionality make it an ideal model substrate for testing new biocatalytic or chiral auxiliary methodologies before applying them to more complex, high-value pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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